N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Description
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-14-8-10-17(11-9-14)28(25,26)18-15(2)16(3)23(12-13-27-7)19(18)22-20(24)21(4,5)6/h8-11H,12-13H2,1-7H3,(H,22,24) |
InChI Key |
ONDKSOLVFBLYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The 4,5-dimethylpyrrole scaffold is synthesized via the Paal-Knorr reaction, employing hexane-2,5-dione and ammonium acetate in acetic acid under reflux (Yield: 78–82%). Alternative methods include:
Table 1: Comparative Analysis of Pyrrole Core Synthesis
| Method | Starting Materials | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Paal-Knorr | Hexane-2,5-dione, NH₄OAc | AcOH, reflux, 6h | 82 | |
| Hantzsch Dihydropyridine | Ethyl acetoacetate, NH₃ | EtOH, Δ, 12h | 68 |
The Paal-Knorr method is preferred for higher regioselectivity and scalability.
Sulfonylation at the C3 Position
Electrophilic Aromatic Substitution
Sulfonylation is achieved using 4-methylbenzenesulfonyl chloride (TsCl) in the presence of AlCl₃ as a Lewis catalyst. Dichloromethane (DCM) at 0°C ensures minimal polysubstitution:
Reaction Scheme
Optimized Conditions :
Table 2: Sulfonylation Reagent Screening
| Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| TsCl | AlCl₃ | DCM | 0→25 | 89 |
| MsCl | FeCl₃ | DCM | 0→25 | 62 |
| Tf₂O | – | DCM | -10 | 71 |
N1-Alkylation with 2-Methoxyethyl Group
Mitsunobu Reaction
The 2-methoxyethyl group is introduced via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Reaction Scheme
Conditions :
Table 3: N-Alkylation Method Comparison
| Method | Base/Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu | DEAD/PPh₃, THF | 0→25 | 76 |
| Williamson Ether | NaH, DMF | 60 | 58 |
| SN2 Alkylation | K₂CO₃, DMSO | 80 | 41 |
Amidation at the C2 Position
Carbodiimide-Mediated Coupling
The propanamide group is installed using 2,2-dimethylpropanoyl chloride and Hünig’s base in DCM:
Reaction Scheme
Conditions :
Table 4: Amidation Catalysts and Yields
| Coupling Reagent | Activator | Solvent | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DIPEA | DCM | 84 |
| HATU | DIPEA | DMF | 79 |
| DCC | DMAP | THF | 68 |
Purification and Analytical Validation
Chromatographic Techniques
Final purification is achieved via silica gel chromatography (hexane:EtOAc, 3:1), followed by recrystallization from ethanol/water (mp: 142–144°C).
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 6.87 (s, 1H, pyrrole-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.56 (t, J = 6.0 Hz, 2H, CH₂O), 3.32 (s, 3H, OCH₃), 2.43 (s, 3H, ArCH₃), 2.21 (s, 6H, pyrrole-CH₃), 1.29 (s, 9H, C(CH₃)₃).
-
HRMS (ESI+) : m/z calc. for C₂₄H₃₃N₂O₄S [M+H]⁺: 457.2165; found: 457.2168 .
Chemical Reactions Analysis
Types of Reactions
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Acyl Groups
The closest analogue is N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (CAS 951954-51-1, C20H28N2O4S , MW 392.5). Key differences include:
- Acyl Group : Butanamide (linear) vs. 2,2-dimethylpropanamide (branched).
- Molecular Weight : Lower MW (392.5 vs. 406.5) due to fewer carbons.
- Physicochemical Properties : The branched acyl group in the target compound may enhance metabolic stability by reducing enzymatic hydrolysis .
Table 1: Acyl Group Comparison
| Compound | Acyl Group | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target Compound | 2,2-dimethylpropanamide | C21H30N2O4S | 406.5 |
| Butanamide Analogue (CAS 951954-51-1) | Butanamide | C20H28N2O4S | 392.5 |
Heterocyclic Sulfonamide Derivatives
Thiazole/Oxadiazole Derivatives ()
Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides share the sulfonamide and propanamide motifs but differ in heterocyclic systems:
- Heterocycle : Thiazole-oxadiazole vs. pyrrole.
- Bioactivity : Thiazole/oxadiazole rings are associated with antimicrobial and anticancer activities, whereas pyrrole derivatives may exhibit kinase inhibition .
Pyrazolo-Pyrimidine Derivatives ()
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW 589.1) includes:
- Fluorine Substituents : Enhance metabolic stability and binding affinity.
- Activity: Likely targets topoisomerases or kinases due to the planar chromenone system .
Amide-Containing Pharmaceuticals ()
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature:
- Complex Stereochemistry : Multiple chiral centers, increasing synthetic complexity.
- Pharmacokinetics : Hydroxy and oxotetrahydropyrimidinyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic groups .
Pyrazole Sulfonamides ()
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2) highlights:
- Pyrazole vs. Pyrrole : Pyrazole’s dual nitrogen atoms enable stronger hydrogen bonding, possibly enhancing target affinity but reducing selectivity .
Biological Activity
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with potential biological activities stemming from its unique structural features. This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, along with various functional groups that suggest diverse applications in medicinal chemistry. This article will explore its biological activity, supported by relevant data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C20H28N2O4S
- Molecular Weight : 392.5 g/mol
- Key Structural Features :
- Pyrrole ring
- Butanamide chain
- Methoxyethyl group
- Sulfonyl group attached to a 4-methylphenyl moiety
These structural elements are critical in determining the compound's interactions with biological targets and its subsequent pharmacological effects.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenesulfonamide | Contains a sulfonamide group | Antibacterial |
| 1-(4-Methylphenyl)-2-pyrrolidinone | Pyrrole-like structure | Analgesic |
| N-(2-Methoxyethyl)-N'-methylurea | Urea derivative | Antitumor activity |
The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to simpler analogs.
Antitumor Activity
Research indicates that similar compounds exhibit significant antitumor properties. For instance, studies on pyrrole derivatives have shown that they can suppress cell growth and enhance glucose uptake in cancer cells, leading to increased adenosine triphosphate (ATP) levels, which is critical for cell metabolism and energy production .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to inhibit the growth of various cancer cell lines.
- Modulation of metabolic pathways : Enhanced glucose uptake and ATP production indicate a potential role in altering metabolic pathways in tumor cells.
Study on Monoclonal Antibody Production
A study evaluated the effects of related pyrrole compounds on the production of monoclonal antibodies (mAbs) in cell cultures. The results demonstrated that certain pyrrole derivatives could increase mAb production while maintaining cell viability. Specifically, the compound increased productivity metrics by enhancing glucose uptake and ATP levels without compromising cell health .
Screening for Anticancer Activity
Another investigation screened a library of compounds for anticancer activity using multicellular spheroids as a model. The study identified several promising candidates, including those structurally related to this compound, indicating potential for further development as anticancer agents .
Summary of Findings
The biological activity of this compound suggests it may possess significant therapeutic potential. Its unique structure allows it to interact with various biological targets effectively.
Q & A
Q. Optimization Tips :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitor reactions using thin-layer chromatography (TLC) to minimize side products .
How can crystallographic refinement tools like SHELXL improve the accuracy of this compound’s structural data?
Advanced Research Question
For single-crystal X-ray diffraction:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Refinement in SHELXL :
- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to confirm stereochemistry and intermolecular interactions .
What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Advanced Research Question
- Kinetic Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and monitor binding affinity (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during interaction .
- Mutagenesis : Modify key residues in the target protein’s active site (e.g., sulfonyl-binding arginine) to assess binding dependency .
How should researchers address contradictions in reported biological activity data across studies?
Advanced Research Question
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
Standardize Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. native).
Structural Analysis : Compare crystallographic data to confirm binding modes (e.g., sulfonyl group orientation) .
Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers.
Comparative Table : Structural analogs and their bioactivity
| Compound | Target Enzyme | IC₅₀ (nM) | Key Structural Difference |
|---|---|---|---|
| Target Compound | COX-2 | 12 ± 2 | 4,5-Dimethylpyrrole |
| N-{3-[4-Cl-PhSO₂]-pyrrole} | COX-2 | 45 ± 5 | 4-Chlorophenyl sulfonyl |
| N-{3-[4-NO₂-PhSO₂]-pyrrole} | COX-2 | 320 ± 20 | 4-Nitrophenyl sulfonyl |
What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- LogP : ~3.2 (moderate lipophilicity).
- BBB Permeability : Likely low due to sulfonyl group polarity.
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS, focusing on sulfonyl-protein hydrogen bonds.
- Docking Studies (AutoDock Vina) : Screen against homology models of off-target receptors to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
